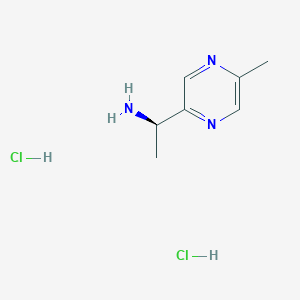
(R)-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
®-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazine core and are used in organic and medicinal synthesis.
Pyrazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are known for their biological activities.
Uniqueness
®-1-(5-Methylpyrazin-2-yl)ethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
(1R)-1-(5-methylpyrazin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-10-7(4-9-5)6(2)8;;/h3-4,6H,8H2,1-2H3;2*1H/t6-;;/m1../s1 |
Clé InChI |
WTHMNXCGBGHZBX-QYCVXMPOSA-N |
SMILES isomérique |
CC1=CN=C(C=N1)[C@@H](C)N.Cl.Cl |
SMILES canonique |
CC1=CN=C(C=N1)C(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


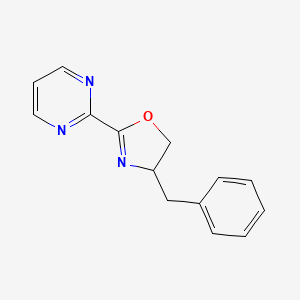
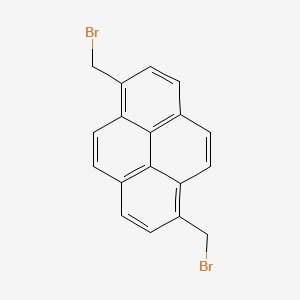
![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)
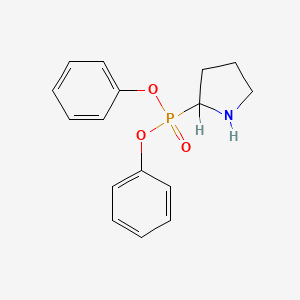
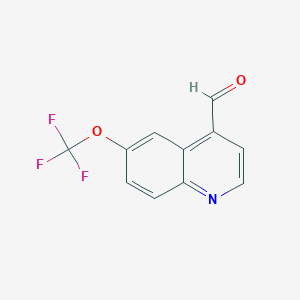

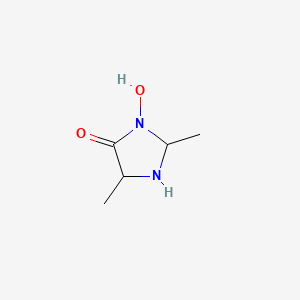

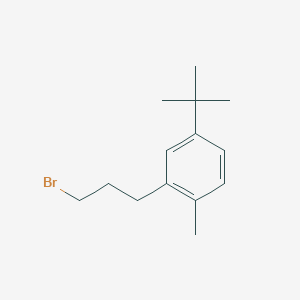
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
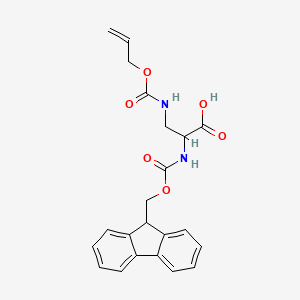

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)

